Cas no 101736-22-5 (2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)acetic Acid)
2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)acetic Acid Chemical and Physical Properties
Names and Identifiers
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- 4-Thiazoleacetic acid,5-methyl-2-phenyl-
- (5-METHYL-2-PHENYLTHIAZOLE-4-YL)ACETIC ACID
- 2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)acetic acid
- 5-methyl-2-phenyl-4-Thiazoleacetic acid
- (5-methyl-2-phenyl-1,3-thiazol-4-yl)acetic acid
- (5-methyl-2-phenyl-thiazol-4-yl)-acetic acid
- (5-Methyl-2-phenyl-thiazol-4-yl)-essigsaeure
- 2-(3,5-DIMETHYL-PYRAZOL-1-YL)-PHENYLAMINE
- 4-Thiazoleacetic acid,5-methyl-2-phenyl
- methylphenylthiazolylaceticacid
- BUTTPARK 37\06-83
- TIMTEC-BB SBB005434
- (5-Methyl-2-phenylthiazol-4-yl)-acetic acid
- 2-(5-methyl-2-phenylthiazol-4-yl)acetic acid
- 2-(5-METHYL-2-PHENYLTHIAZOLE-4-YL)ACETIC ACID
- 2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)acetic Acid
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- MDL: MFCD00277218
- Inchi: 1S/C12H11NO2S/c1-8-10(7-11(14)15)13-12(16-8)9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H,14,15)
- InChI Key: SZYXURFSAUXFNT-UHFFFAOYSA-N
- SMILES: S1C(C2C=CC=CC=2)=NC(CC(=O)O)=C1C
Computed Properties
- Exact Mass: 233.05100
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
Experimental Properties
- Melting Point: 135-137°C
- PSA: 78.43000
- LogP: 2.74560
2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)acetic Acid Customs Data
- HS CODE:2934100090
- Customs Data:
China Customs Code:
2934100090Overview:
2934100090. Compounds that structurally contain a non fused thiazole ring(Whether hydrogenated or not). VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934100090 other compounds containing an unfused thiazole ring (whether or not hydrogenated) in the structure VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:20.0%
2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)acetic Acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 017456-250mg |
5-Methyl-2-phenylthiazole-4-yl)acetic acid |
101736-22-5 | 250mg |
£53.00 | 2022-03-01 | ||
| Fluorochem | 017456-1g |
5-Methyl-2-phenylthiazole-4-yl)acetic acid |
101736-22-5 | 1g |
£88.00 | 2022-03-01 | ||
| Alichem | A059006350-5g |
2-(5-Methyl-2-phenylthiazol-4-yl)acetic acid |
101736-22-5 | 95% | 5g |
$451.14 | 2023-09-04 | |
| TRC | B400063-50mg |
2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)acetic Acid |
101736-22-5 | 50mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B400063-100mg |
2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)acetic Acid |
101736-22-5 | 100mg |
$ 65.00 | 2022-06-07 | ||
| TRC | B400063-500mg |
2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)acetic Acid |
101736-22-5 | 500mg |
$ 185.00 | 2022-06-07 | ||
| Apollo Scientific | OR15233-1g |
(5-Methyl-2-phenyl-1,3-thiazol-4-yl)acetic acid |
101736-22-5 | 1g |
£160.00 | 2025-02-19 | ||
| Ambeed | A109721-5g |
2-(5-Methyl-2-phenylthiazol-4-yl)acetic acid |
101736-22-5 | 95+% | 5g |
$666.0 | 2024-04-26 | |
| A2B Chem LLC | AA06727-250mg |
2-(5-Methyl-2-phenylthiazole-4-yl)acetic acid |
101736-22-5 | 250mg |
$80.00 | 2024-04-20 | ||
| Chemenu | CM484132-5g |
2-(5-Methyl-2-phenylthiazol-4-yl)acetic acid |
101736-22-5 | 95% | 5g |
$815 | 2023-01-05 |
2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)acetic Acid Suppliers
2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)acetic Acid Related Literature
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
Additional information on 2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)acetic Acid
2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)acetic Acid
2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)acetic Acid, also known by its CAS number 101736-22-5, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the class of thiazole derivatives, which have been extensively studied due to their diverse biological activities and potential applications in drug development. The structure of this molecule consists of a thiazole ring substituted with a methyl group at position 5, a phenyl group at position 2, and an acetic acid moiety attached at position 4. This unique combination of functional groups contributes to its intriguing chemical properties and biological effects.
The synthesis of 2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)acetic Acid involves a series of well-established organic reactions. Typically, the thiazole ring is formed through a condensation reaction between an amine and a thioamide or thiourea derivative. Subsequent substitution reactions are employed to introduce the methyl and phenyl groups at specific positions on the ring. Finally, the acetic acid group is appended via an alkylation or acylation step. Recent advancements in catalytic methods and green chemistry have enabled more efficient and environmentally friendly syntheses of this compound.
Recent studies have highlighted the potential of 2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)acetic Acid as a promising candidate in the development of novel therapeutic agents. For instance, research has demonstrated that this compound exhibits potent anti-inflammatory and antioxidant activities, making it a potential candidate for treating conditions such as arthritis and neurodegenerative diseases. Additionally, its ability to modulate key cellular pathways involved in cancer progression has drawn attention from oncologists and drug developers.
In terms of pharmacokinetics, 2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)acetic Acid has shown favorable absorption profiles in preclinical models. Its lipophilic nature allows for efficient uptake across biological membranes, while its metabolic stability ensures sustained levels in the bloodstream. These properties are advantageous for designing drugs with optimal bioavailability and efficacy.
The application of CAS No 101736-22 extends beyond pharmacology into materials science. Due to its unique electronic properties, this compound has been explored as a building block for constructing advanced materials such as conductive polymers and metalloorganic frameworks (MOFs). Recent breakthroughs in nanotechnology have further expanded its utility in developing sensors and catalysts with enhanced performance.
From an environmental perspective, the ecological impact of 2-(5-Methyl-2-phenvl) derivatives has been a subject of scrutiny. Studies indicate that while these compounds exhibit moderate biodegradability under aerobic conditions, their persistence in aquatic environments necessitates careful waste management practices during synthesis and disposal.
In conclusion, CAS No 101736 represents a versatile compound with multifaceted applications across various scientific disciplines. Its chemical structure endows it with unique properties that make it an invaluable tool for researchers in academia and industry alike. As ongoing investigations continue to uncover new facets of its functionality, 2-(5-Methyl) derivatives are poised to play an increasingly prominent role in advancing modern science and technology.
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